1-(6-phenylpyrimidin-4-yl)-N-(1,3-thiazol-2-yl)azetidine-3-carboxamide 1-(6-phenylpyrimidin-4-yl)-N-(1,3-thiazol-2-yl)azetidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034618-84-1
VCID: VC7529640
InChI: InChI=1S/C17H15N5OS/c23-16(21-17-18-6-7-24-17)13-9-22(10-13)15-8-14(19-11-20-15)12-4-2-1-3-5-12/h1-8,11,13H,9-10H2,(H,18,21,23)
SMILES: C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=NC=CS4
Molecular Formula: C17H15N5OS
Molecular Weight: 337.4

1-(6-phenylpyrimidin-4-yl)-N-(1,3-thiazol-2-yl)azetidine-3-carboxamide

CAS No.: 2034618-84-1

Cat. No.: VC7529640

Molecular Formula: C17H15N5OS

Molecular Weight: 337.4

* For research use only. Not for human or veterinary use.

1-(6-phenylpyrimidin-4-yl)-N-(1,3-thiazol-2-yl)azetidine-3-carboxamide - 2034618-84-1

Specification

CAS No. 2034618-84-1
Molecular Formula C17H15N5OS
Molecular Weight 337.4
IUPAC Name 1-(6-phenylpyrimidin-4-yl)-N-(1,3-thiazol-2-yl)azetidine-3-carboxamide
Standard InChI InChI=1S/C17H15N5OS/c23-16(21-17-18-6-7-24-17)13-9-22(10-13)15-8-14(19-11-20-15)12-4-2-1-3-5-12/h1-8,11,13H,9-10H2,(H,18,21,23)
Standard InChI Key UKXSFOHOZTXBOQ-UHFFFAOYSA-N
SMILES C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=NC=CS4

Introduction

Pyrimidine Derivatives

Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, antibacterial, and anticancer properties. For example, 4-substituted phenylpyrimidine-2,4-diamines have been identified as potent CDK2 and CDK9 inhibitors, showing significant antitumor efficacy .

Thiazole Derivatives

Thiazole derivatives are recognized for their antimicrobial and antifungal activities. They are often used in the synthesis of compounds with potential therapeutic applications.

Azetidine Derivatives

Azetidine derivatives, such as azetidin-2-ones, have been explored for their immunostimulating, antimicrobial, and antioxidant properties . The presence of specific substituents can enhance these biological activities.

Synthesis

The synthesis of such compounds typically involves multiple steps, including the formation of the azetidine ring and the introduction of the pyrimidine and thiazole moieties. Techniques like aza-Michael addition can be used to form azetidine derivatives .

SAR Studies

Structure-activity relationship studies are crucial for optimizing the biological activity of these compounds. For azetidin-2-one derivatives, the presence of electron-withdrawing groups (EWGs) at specific positions can enhance anticancer and antimicrobial activities .

Potential Applications

Given the components of 1-(6-phenylpyrimidin-4-yl)-N-(1,3-thiazol-2-yl)azetidine-3-carboxamide, it may exhibit biological activities similar to those of its constituent parts. Potential applications could include:

  • Anticancer Therapy: Due to the presence of pyrimidine and thiazole rings, which are known for their anticancer properties.

  • Antimicrobial Agents: The thiazole and azetidine components suggest potential antimicrobial activity.

  • Pharmaceutical Research: As a scaffold for designing new drugs with improved efficacy and safety profiles.

Data Table: Biological Activities of Similar Compounds

Compound TypeBiological ActivityReferences
Pyrimidine DerivativesAntiviral, Antibacterial, Anticancer
Thiazole DerivativesAntimicrobial, Antifungal
Azetidine DerivativesImmunostimulating, Antimicrobial, Antioxidant

This table highlights the diverse biological activities associated with the components of the compound , suggesting potential avenues for further investigation.

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